
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is a synthetic compound that belongs to the family of isoquinoline derivatives. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Due to its unique structure, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been the subject of extensive scientific research.
Mechanism Of Action
The mechanism of action of propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is not yet fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, which may be attributed to its ability to modulate various signaling pathways. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to induce apoptosis in cancer cells, suggesting its potential as a cancer therapeutic agent.
Advantages And Limitations For Lab Experiments
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. In addition, it has been found to possess various biological activities, making it a useful tool for investigating various biological processes. However, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- also has some limitations for lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for research on propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-. One area of interest is the development of propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- as a cancer therapeutic agent. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- may have potential applications as a fluorescent probe for detecting nitric oxide in biological systems. Further studies are needed to investigate its sensitivity and selectivity for nitric oxide detection.
Synthesis Methods
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinone with 4-methylbenzylamine followed by the addition of 1,3-dibromo-2-propanol. The resulting compound is then treated with potassium carbonate to yield propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-.
Scientific Research Applications
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been the subject of extensive scientific research due to its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
properties
CAS RN |
170658-29-4 |
|---|---|
Product Name |
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- |
Molecular Formula |
C28H29N3O2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N,N'-bis(4-methylphenyl)propanediamide |
InChI |
InChI=1S/C28H29N3O2/c1-18-9-13-21(14-10-18)29-26(32)24(27(33)30-22-15-11-19(2)12-16-22)25-23-8-6-5-7-20(23)17-28(3,4)31-25/h5-16,31H,17H2,1-4H3,(H,29,32)(H,30,33) |
InChI Key |
CIHBXJUQCUNMQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C |
Other CAS RN |
170658-29-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



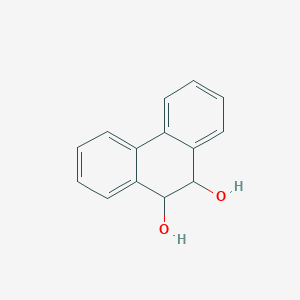

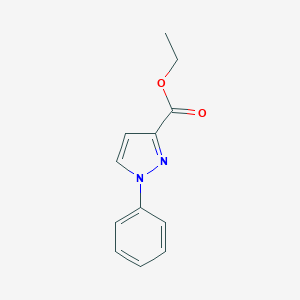
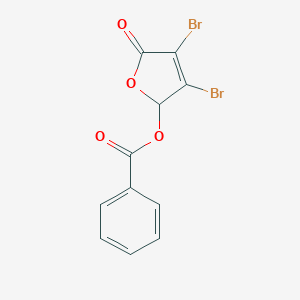
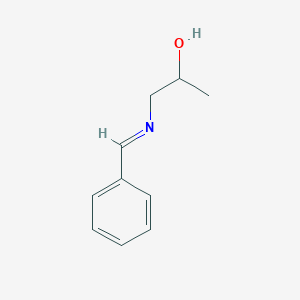
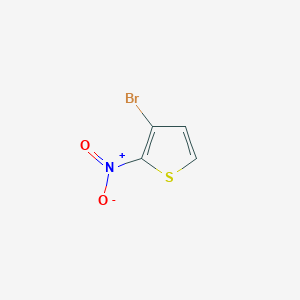
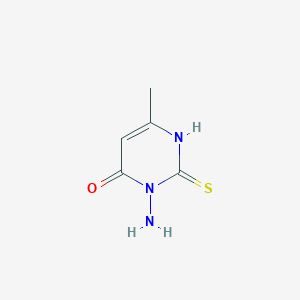
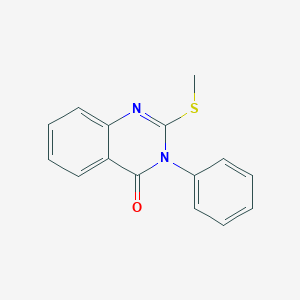
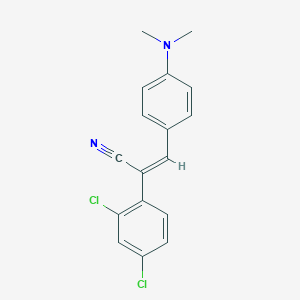
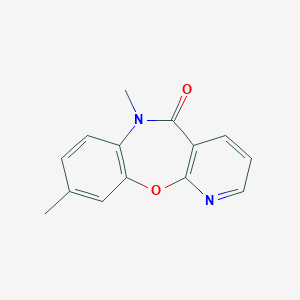
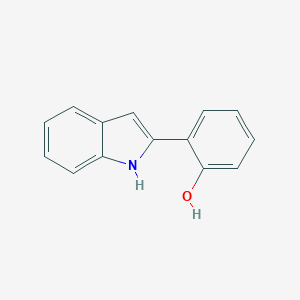
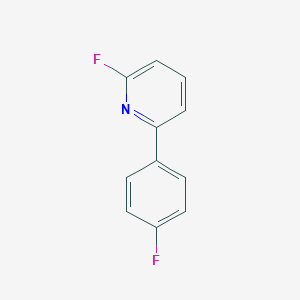
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)